molecular formula C10H8N2O3 B3187481 2,4(1H,3H)-Pyrimidinedione, 6-phenoxy- CAS No. 15422-04-5

2,4(1H,3H)-Pyrimidinedione, 6-phenoxy-

Cat. No. B3187481
CAS RN: 15422-04-5
M. Wt: 204.18 g/mol
InChI Key: VLATWUZGXHPDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • Cyclization of 2-Aminobenzamides or Urea Intermediates : This approach involves cyclizing 2-aminobenzamides or urea intermediates, leading to the formation of the quinazoline-2,4(1H,3H)-dione scaffold .
  • Direct Conversion of 2-Aminobenzonitriles : Another method employs the direct conversion of 2-aminobenzonitriles, resulting in the desired compound .
  • Transformation of 2-Aminobenzoate Esters or 2-Aminobenzoic Acid : This route involves transforming 2-aminobenzoate esters or 2-aminobenzoic acid into quinazoline-2,4(1H,3H)-diones .
  • Reaction of 2-Bromobenzoate Esters with Urea : The reaction of 2-bromobenzoate esters with urea leads to the formation of the target compound .

Molecular Structure Analysis

The molecular structure of 2,4(1H,3H)-Pyrimidinedione, 6-phenoxy- comprises a pyrimidinedione ring with a phenoxy group attached at the 6-position. This arrangement contributes to its biological activity, particularly its antitumor properties .


Chemical Reactions Analysis

The compound’s chemical reactivity involves interactions with various functional groups. Notably, chlorophenethylureido is a crucial substituent at the D3 diversity point (7-position), while o-chlorophenethylurea achieves optimal activity. Additionally, o- or m-chlorophenethyl substitutions at the D2 diversity point (3-position) yield potent compounds. Methoxyl and 4-methylpiperazin-1-yl substitution at the D1 diversity point (6-position) may enhance activity .

Mechanism of Action

2,4(1H,3H)-Pyrimidinedione, 6-phenoxy- exhibits anticancer activity by inhibiting various cellular processes associated with tumor growth. These include inhibition of NF-κB-inducing kinase (NIK), MMP-13, PGGYase-I, and protein kinase .

Future Directions

: Zhou, X., Xie, X., & Liu, G. (2013). Quinazoline-2,4(1H,3H)-diones inhibit the growth of multiple human tumor cell lines. Molecular Diversity, 17(1), 197–219. Read more

properties

CAS RN

15422-04-5

Product Name

2,4(1H,3H)-Pyrimidinedione, 6-phenoxy-

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

6-phenoxy-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H8N2O3/c13-8-6-9(12-10(14)11-8)15-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14)

InChI Key

VLATWUZGXHPDLF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC(=O)NC(=O)N2

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=O)NC(=O)N2

Other CAS RN

15422-04-5

Origin of Product

United States

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